molecular formula C10H15N3O2S B13233057 N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B13233057
M. Wt: 241.31 g/mol
InChI Key: BIALZBXUPIXOEY-UHFFFAOYSA-N
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Description

N-(4-Methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic small molecule characterized by a central 4-methyl-1,3-thiazole ring substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 4-methoxypyrrolidin-3-yl moiety. This compound is primarily utilized in pharmaceutical research, though its specific biological targets and applications remain under investigation. Its dihydrochloride salt form (CAS supplier data) is commercially available, with global suppliers in China, the U.S., India, and Europe .

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C10H15N3O2S/c1-6-9(16-5-12-6)10(14)13-7-3-11-4-8(7)15-2/h5,7-8,11H,3-4H2,1-2H3,(H,13,14)

InChI Key

BIALZBXUPIXOEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CNCC2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves the construction of the pyrrolidine and thiazole rings followed by their functionalization and coupling. One common method involves the reaction of 4-methoxypyrrolidine with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to the thiazole-carboxamide family, a scaffold prevalent in kinase inhibitors and antimicrobial agents. Below is a comparative analysis with structurally related molecules:

Core Structural Variations

Thiazole vs. Thiadiazole Scaffolds
  • N-(4-Methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide : Features a thiazole ring (5-membered, 1 sulfur, 1 nitrogen).
  • N-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18m): Contains a 1,3,4-thiadiazole ring (5-membered, 2 sulfurs, 1 nitrogen).
Substituent Modifications
Compound Name Core Structure Carboxamide Substituent Key Functional Groups
Target Compound Thiazole 4-Methoxypyrrolidin-3-yl Methoxy, pyrrolidine
Dasatinib (BMS-354825) Thiazole 2-Chloro-6-methylphenyl Chloro, pyrimidinylamino, piperazine
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide Thiazole 3-Trifluoromethylphenyl Trifluoromethyl, pyridinyl
N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) Thiadiazole 3-Chlorophenyl Chloro, pyridinyl

Physicochemical Properties

  • Solubility : The methoxypyrrolidine group in the target compound enhances hydrophilicity compared to Dasatinib’s lipophilic trifluoromethyl and chlorophenyl groups. However, its dihydrochloride salt form likely improves aqueous solubility .
  • LogP : Predicted to be lower than Dasatinib (logP ~1.5–2.5) due to the polar methoxy group, whereas Dasatinib’s logP is ~2.7–3.5 .

Pharmacological and Developmental Considerations

Druglikeness and ADME

  • Target Compound: The pyrrolidine moiety may enhance blood-brain barrier penetration compared to Dasatinib’s bulkier substituents.
  • Dasatinib : High plasma protein binding (>90%) and moderate oral bioavailability (~60–80%) due to efflux transporters .

Formulation and Stability

  • Dasatinib is formulated as nanoparticles for improved delivery , while the target compound’s dihydrochloride salt suggests compatibility with parenteral or oral dosing .

Biological Activity

N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Pyrrolidine ring : A five-membered ring containing nitrogen that can influence the compound's interactions with biological targets.
  • Thiazole moiety : A sulfur-containing heterocycle that contributes to the compound's reactivity and biological properties.
  • Carboxamide functional group : Enhances solubility and may participate in hydrogen bonding with biological macromolecules.

The molecular formula of this compound is C10H15N3O2SC_{10}H_{15}N_{3}O_{2}S, with a molecular weight of 241.31 g/mol .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties :
    • Studies have shown that thiazole derivatives, including this compound, can inhibit tubulin polymerization. This action disrupts cancer cell division and has been linked to apoptosis in cancer cells .
    • In vivo studies demonstrated that related thiazole compounds effectively reduced tumor growth in xenograft models of prostate and melanoma cancers .
  • Enzyme Inhibition :
    • The compound is being investigated for its ability to interact with specific enzymes involved in disease pathways. Preliminary data suggest it may inhibit enzymes critical for cancer progression .
    • Its structural similarity to other biologically active compounds suggests potential for enzyme-targeted therapies.
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects likely involves binding to specific receptors or enzymes, altering their activity and influencing cellular pathways associated with growth and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar thiazole derivatives is useful:

Compound NameUnique FeaturesBiological Activity
N-(5-{4-Chloro-3-[2-hydroxyethyl)sulfamoyl]phenyl}-4-methylthiazol-2 yl)acetamideContains a chloro substituent enhancing activityAntimicrobial and anticancer
N-(Substituted pyridinyl)-1-methyl-pyrazoleExhibits antifungal propertiesAntifungal
2-[3-(5-Mercapto-[1,3,4]thiadiazol-2 yl)-ureido]-N-methyl-propionamideFeatures a thiadiazole moietyUnique reactivity in drug development

This table illustrates the diversity within thiazole derivatives and highlights how specific modifications can influence biological activity .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of thiazole derivatives similar to this compound. The results indicated significant inhibition of tumor growth in human prostate cancer xenografts when treated with these compounds. The treatment led to a reduction in cell viability and induction of apoptosis through mechanisms involving tubulin disruption .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with key metabolic enzymes showed promising results. The compound exhibited competitive inhibition against specific targets involved in cancer metabolism, suggesting potential therapeutic applications in metabolic disorders associated with cancer .

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